

# Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Desmethylene paroxetine hydrochloride*

Cat. No.: *B12278035*

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Desmethylene paroxetine hydrochloride**, a major urinary metabolite of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. This document details a proposed synthetic pathway, experimental protocols, and a complete characterization workflow. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams.

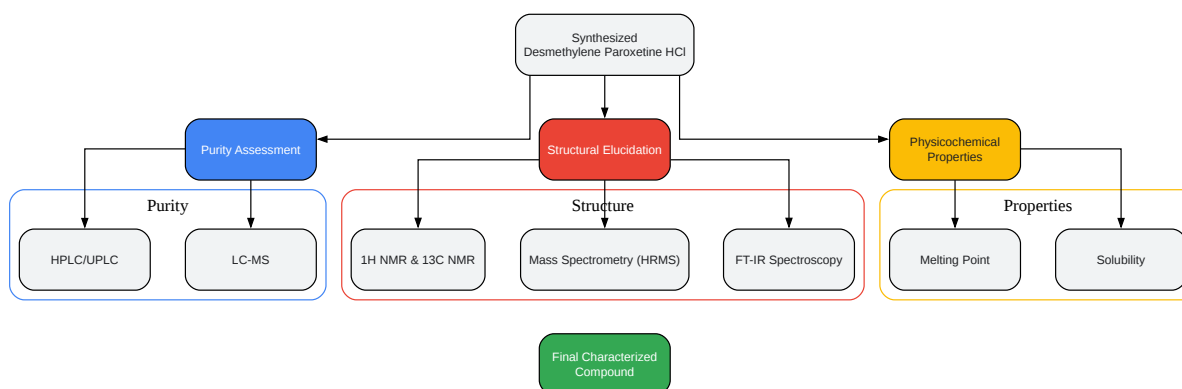
## Introduction

Desmethylene paroxetine, also known as Paroxetine catechol, is a significant metabolite of Paroxetine. Its chemical formula is  $C_{18}H_{21}ClFNO_3$  with a molecular weight of 353.8 g/mol. The formation of this metabolite in vivo occurs through the demethylenation of the methylenedioxy group of Paroxetine. Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and the development of analytical standards for toxicological and forensic analysis.

## Proposed Synthesis of Desmethylene Paroxetine Hydrochloride

The synthesis of **Desmethyleneparoxetine hydrochloride** can be approached through a multi-step process starting from the key intermediate, (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. The proposed pathway involves the protection of the piperidine nitrogen, etherification with a protected catechol, and subsequent deprotection steps to yield the final hydrochloride salt.

## Synthetic Pathway



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